3,3'-Diiodothyronine

Vue d'ensemble

Description

3,3'-Diiodothyronine (T2) is a thyroid hormone that plays a crucial role in regulating metabolism and energy balance in the body. It is a naturally occurring compound that is structurally similar to the more well-known thyroid hormones, thyroxine (T4) and triiodothyronine (T3). While T2 has been studied for several decades, its full potential as a therapeutic agent is still being explored.

Applications De Recherche Scientifique

Recherche Métabolique

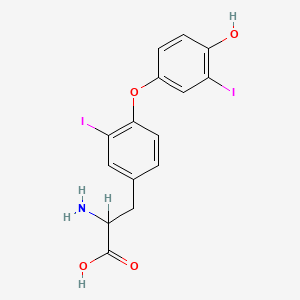

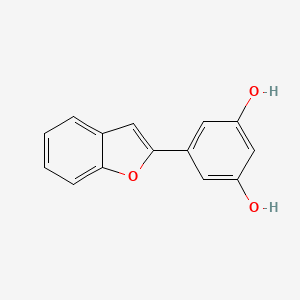

3,3'-Diiodothyronine : a été étudiée pour son rôle dans le métabolisme, en particulier sur la façon dont elle influence la dépense énergétique et le métabolisme lipidique. La recherche suggère que la T2 peut affecter le métabolisme basal et contribuer à la régulation du poids corporel et du stockage des graisses {svg_1}. Cela en fait une molécule intéressante pour l'étude de l'obésité et des troubles métaboliques associés.

Endocrinologie

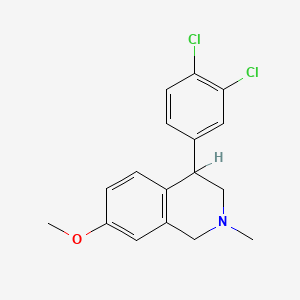

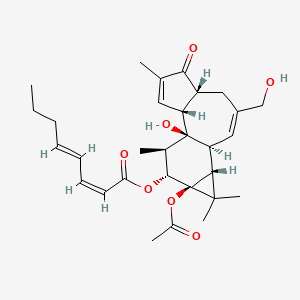

Dans le domaine de l'endocrinologie, la T2 est intéressante en raison de son impact sur la voie des hormones thyroïdiennes. Il est connu qu'elle est impliquée dans le métabolisme périphérique des hormones thyroïdiennes et peut jouer un rôle dans le maintien de l'homéostasie des hormones thyroïdiennes {svg_2}. La compréhension de sa fonction pourrait conduire à de nouvelles connaissances sur les maladies thyroïdiennes.

Pharmacologie

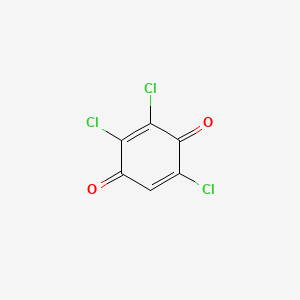

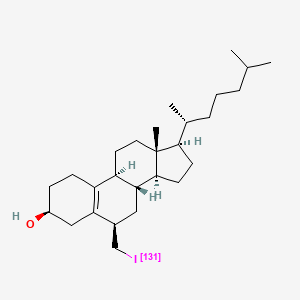

Les utilisations thérapeutiques potentielles de la T2 sont explorées en pharmacologie. Elle est étudiée pour ses effets sur l'obésité, l'hyperlipidémie et la force musculaire. Cependant, il n'existe actuellement aucune preuve scientifique substantielle pour étayer ces utilisations {svg_3}. Des recherches supplémentaires pourraient dévoiler de nouvelles applications pharmacologiques pour la T2.

Nutrition

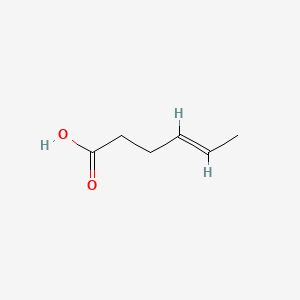

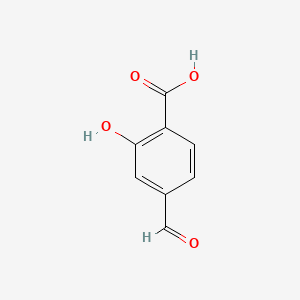

Des études nutritionnelles ont examiné la façon dont la T2 pourrait influencer l'apport alimentaire en sélénium et ses effets subséquents sur l'hormone thyroïdienne et le métabolisme énergétique {svg_4}. Cette recherche est essentielle pour comprendre comment les micronutriments peuvent affecter les niveaux d'hormones thyroïdiennes et la santé métabolique globale.

Biotechnologie

En biotechnologie, le rôle de la T2 dans la synthèse et le métabolisme des hormones thyroïdiennes est intéressant. Son impact sur l'activité des déiodinases, qui est crucial pour la conversion des hormones thyroïdiennes, pourrait avoir des implications pour le développement de nouveaux outils et méthodes biotechnologiques {svg_5}.

Développement Thérapeutique

Enfin, la T2 est examinée pour son potentiel thérapeutique. Des études évaluent son utilisation dans les compléments alimentaires et ses effets physiologiques sur le métabolisme et la composition corporelle. Des recherches sont en cours pour déterminer si la T2 peut être utilisée de manière sûre et efficace comme traitement des affections métaboliques {svg_6}.

Mécanisme D'action

Target of Action

3,3’-Diiodothyronine (3,3’-T2) is an endogenous metabolite of thyroid hormones . The primary targets of 3,3’-T2 are the thyroid hormone receptors (THRs), which are nuclear receptors that mediate the actions of thyroid hormones . These receptors play a critical role in differentiation, growth, and metabolism .

Mode of Action

3,3’-T2 interacts with its targets, the THRs, through different modes of action . While several lines of evidence suggest that 3,3’-T2 mainly acts through THRs-independent ways, with mitochondria as a likely cellular target, THRs-mediated actions have also been described . The detailed cellular and molecular mechanisms through which 3,3’-T2 elicits a multiplicity of actions remain unknown .

Biochemical Pathways

The biosynthesis of thyroid hormones involves the coupling of diiodotyrosine residues with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones . Two deiodinase enzymes, namely D1- and D3-deiodinase, can potentially catalyze the synthesis of distinct diiodothyronines: 3,5-diiodothyronine (3,5-T2), 3,3’-diiodothyronine (3,3’-T2), and 3’,5’-diiodothyronine (3’,5’-T2) .

Pharmacokinetics

It’s known that thyroid hormones, in general, are absorbed from the intestine, distributed throughout the body, metabolized by deiodination, and excreted . The long terminal half-life of orally administered thyroid hormones, about 7.5 days, is consistent with once-daily dosing .

Result of Action

It’s known that thyroid hormones, including their metabolites like 3,3’-t2, play critical roles in differentiation, growth, and metabolism . They can stimulate calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .

Action Environment

The action, efficacy, and stability of 3,3’-T2 can be influenced by various environmental factors. Deiodinase activity at the tissue level permits cell-targeted fine regulation of thyroid hormone homeostasis, mediating the activation and inactivation of thyroid hormones . This activity changes in the different stages of life according to their functions and roles in various cell types and tissues .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3,3’-Diiodothyronine is involved in various biochemical reactions, primarily through its interaction with deiodinase enzymes. These enzymes, including iodothyronine deiodinase 1, iodothyronine deiodinase 2, and iodothyronine deiodinase 3, catalyze the removal of iodine atoms from thyroid hormones. This process is crucial for the activation and inactivation of thyroid hormones, thereby regulating their biological activity . 3,3’-Diiodothyronine interacts with these enzymes to modulate the levels of active thyroid hormones in the body, influencing metabolic rate and energy expenditure.

Cellular Effects

3,3’-Diiodothyronine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,3’-Diiodothyronine has been shown to enhance mitochondrial activity, leading to increased energy production and metabolic rate . It also affects the expression of genes involved in lipid metabolism, thereby influencing lipid profiles and body fat composition . These cellular effects highlight the compound’s potential in regulating metabolic health and energy balance.

Molecular Mechanism

The molecular mechanism of 3,3’-Diiodothyronine involves its interaction with thyroid hormone receptors and other biomolecules. It binds to thyroid hormone receptors, influencing their activity and the transcription of target genes . Additionally, 3,3’-Diiodothyronine can modulate the activity of enzymes involved in metabolic pathways, such as cytochrome c oxidase in the electron transport chain . This interaction enhances mitochondrial respiration and energy production, contributing to the compound’s metabolic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diiodothyronine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,3’-Diiodothyronine can maintain its activity over extended periods, although its effects may diminish with prolonged exposure

Dosage Effects in Animal Models

The effects of 3,3’-Diiodothyronine vary with different dosages in animal models. Low to moderate doses have been shown to enhance metabolic rate and improve lipid profiles without significant adverse effects . High doses can lead to toxic effects, including disruptions in thyroid hormone balance and potential damage to liver and kidney function . These findings underscore the importance of dosage optimization in potential therapeutic applications of 3,3’-Diiodothyronine.

Metabolic Pathways

3,3’-Diiodothyronine is involved in several metabolic pathways, primarily through its interaction with deiodinase enzymes. These enzymes catalyze the deiodination of thyroid hormones, regulating their activation and inactivation . 3,3’-Diiodothyronine also influences metabolic flux and metabolite levels, particularly in pathways related to lipid and energy metabolism . Its role in these pathways highlights its potential in modulating metabolic health and energy balance.

Transport and Distribution

The transport and distribution of 3,3’-Diiodothyronine within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in target tissues . The distribution of 3,3’-Diiodothyronine is crucial for its biological activity, as it determines the compound’s availability to interact with enzymes and receptors involved in metabolic regulation.

Subcellular Localization

3,3’-Diiodothyronine is localized in various subcellular compartments, including the mitochondria and the cytosol. Its activity and function are influenced by its subcellular localization, as it interacts with mitochondrial enzymes to enhance energy production . Additionally, post-translational modifications and targeting signals may direct 3,3’-Diiodothyronine to specific organelles, further modulating its metabolic effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3'-Diiodothyronine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-Tyrosine", "Sodium hydroxide", "Iodine", "Hydrogen peroxide", "Sodium iodide", "Sodium bicarbonate", "Sulfuric acid", "Acetic anhydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: L-Tyrosine is first converted to 3-Iodo-L-tyrosine by reacting it with iodine and sodium hydroxide.", "Step 2: 3-Iodo-L-tyrosine is then oxidized to 3-Iodo-L-tyrosine methyl ester using hydrogen peroxide and sodium iodide.", "Step 3: The methyl ester is then hydrolyzed to the corresponding carboxylic acid using sodium bicarbonate.", "Step 4: The carboxylic acid is then activated with acetic anhydride and sulfuric acid to form the corresponding acylated intermediate.", "Step 5: The acylated intermediate is then iodinated using iodine and sodium hydroxide to form 3,3'-Diiodothyronine.", "Step 6: The final product is purified using methanol and diethyl ether." ] } | |

Numéro CAS |

70-40-6 |

Formule moléculaire |

C15H13I2NO4 |

Poids moléculaire |

525.08 g/mol |

Nom IUPAC |

(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid |

InChI |

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m1/s1 |

Clé InChI |

CPCJBZABTUOGNM-GFCCVEGCSA-N |

SMILES isomérique |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |

SMILES canonique |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |

Point d'ébullition |

256.00 to 258.00 °C. @ 760.00 mm Hg |

Description physique |

Solid |

Synonymes |

3,3'-diiodothyronine 3,3'-diiodothyronine, (DL)-isomer 3,3'-diiodothyronine, (L)-isomer 3,3'-diiodothyronine, (L)-isomer, 125I-labeled 3,3'-T2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)

![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)

![2-[2-(3-Cyano-4-methoxymethyl-6-methyl-2-oxo-2H-pyridin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B1196605.png)

![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B1196608.png)

![4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester](/img/structure/B1196610.png)